molecular formula C7H3F2N B042561 2,4-Difluorobenzonitrile CAS No. 3939-09-1

2,4-Difluorobenzonitrile

Cat. No. B042561
CAS No.: 3939-09-1
M. Wt: 139.1 g/mol
InChI Key: LJFDXXUKKMEQKE-UHFFFAOYSA-N
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Patent
US07429609B2

Procedure details

Under nitrogen atmosphere and ice cooling, to a solution of 11.1 g of N,N-diisopropylamine in 100 mL of tetrahydrofuran was added 66 mL of 1.6 M n-butyllithium in n-hexane and stirred at this temperature for 20 minutes. After cooling to −78° C., 15 mL of a solution containing 13.9 g of 2,4-difluorobenzonitrile in tetrahydrofuran was added dropwise. After stirring at this temperature for 10 minutes, 8.6 mL of N,N-dimethylformamide was added dropwise and stirred at this temperature for 15 minutes. The reaction solution was added with 20 mL of glacial acetic acid, followed by 200 mL water, and extracted twice with diethyl ether. The organic layer was washed successively with 0.2N hydrochloric acid and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated, and the resultant crude crystals were triturated with diethyl ether n-hexane, to afford 8.61 g of the title compound as bright yellow crystals.
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step Two
Quantity
66 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
13.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
8.6 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[F:13][C:14]1[CH:21]=[C:20]([F:22])[CH:19]=[CH:18][C:15]=1[C:16]#[N:17].CN(C)[CH:25]=[O:26]>O1CCCC1.CCCCCC.O.C(O)(=O)C>[F:13][C:14]1[C:21]([CH:25]=[O:26])=[C:20]([F:22])[CH:19]=[CH:18][C:15]=1[C:16]#[N:17]

Inputs

Step One
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
11.1 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
66 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
solution
Quantity
15 mL
Type
reactant
Smiles
Name
Quantity
13.9 g
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
8.6 mL
Type
reactant
Smiles
CN(C=O)C
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
After stirring at this temperature for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
stirred at this temperature for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted twice with diethyl ether
WASH
Type
WASH
Details
The organic layer was washed successively with 0.2N hydrochloric acid and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the resultant crude crystals were triturated with diethyl ether n-hexane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=C(C#N)C=CC(=C1C=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.61 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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